molecular formula C9H13Cl2N3 B13734242 2-chloro-N'-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride CAS No. 13514-26-6

2-chloro-N'-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride

Cat. No.: B13734242
CAS No.: 13514-26-6
M. Wt: 234.12 g/mol
InChI Key: UCBGQRVGCIYZNU-UHFFFAOYSA-N
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Description

2-Chloro-N'-[(6-methylpyridin-2-yl)methyl]ethanimidamide hydrochloride is an ethanimidamide derivative characterized by a chloro substituent and a 6-methylpyridin-2-ylmethyl group. Ethanimidamides are amidine derivatives with the general structure RC(=NH)NH₂, where the backbone is modified to enhance biological or chemical activity.

Properties

CAS No.

13514-26-6

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.12 g/mol

IUPAC Name

2-chloro-N'-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride

InChI

InChI=1S/C9H12ClN3.ClH/c1-7-3-2-4-8(13-7)6-12-9(11)5-10;/h2-4H,5-6H2,1H3,(H2,11,12);1H

InChI Key

UCBGQRVGCIYZNU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CN=C(CCl)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride typically involves the reaction of 2-chloroethanimidamide with 6-methylpyridin-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-chloro-N’-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: This compound is used in biochemical assays to study enzyme interactions and other biological processes.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N’-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Acetamidine Hydrochloride (Ethanimidamide Hydrochloride)

  • Molecular Formula : C₂H₇ClN₂
  • Molecular Weight : 94.54 g/mol
  • Key Features : Simplest ethanimidamide derivative without complex substituents.
  • Comparison :
    • Lacks the chloro and pyridinylmethyl groups, resulting in lower molecular weight and reduced steric hindrance.
    • Exhibits higher solubility in polar solvents due to minimal hydrophobic substituents.
    • Used as a building block in organic synthesis but lacks the specificity for biological targets seen in substituted derivatives .

2-(Phenylthio)Ethanimidamide Hydrochloride

  • Molecular Formula : C₈H₁₁ClN₂S
  • Molecular Weight : 167.25 g/mol
  • Key Features : Contains a phenylthio (-S-C₆H₅) substituent instead of chloro-pyridinylmethyl.
  • Lower molecular weight (167.25 vs. ~239–332 g/mol for other analogs) may improve bioavailability. Structural differences suggest divergent applications; for example, sulfur-containing compounds often target enzymes with thiol groups .

2-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-yl)Ethanimidamide Hydrochloride

  • Molecular Formula : C₁₀H₁₀ClN₃O₂
  • Molecular Weight : 239.66 g/mol
  • Key Features : Phthalimide substituent adds aromatic bulk.
  • Comparison: The phthalimide group enhances π-π stacking but may reduce membrane permeability due to steric hindrance. Higher molecular weight (239.66 g/mol) compared to simpler analogs could limit pharmacokinetic efficiency.

2-Chloro-N,N-Bis(4-Ethoxyphenyl)Ethanimidamide

  • Molecular Formula: Not explicitly provided, but inferred as C₁₈H₂₀ClN₂O₂ (based on substituents).
  • Key Features : Two 4-ethoxyphenyl groups attached to the amidine backbone.
  • Larger substituents may confer selectivity for hydrophobic binding pockets, unlike the target compound’s pyridinyl group, which favors polar interactions .

N-[[3-(Aminomethyl)Phenyl]Methyl]-Ethanimidamide Dihydrochloride

  • Molecular Formula: Not explicitly provided, but structure includes an aminomethylphenyl group.
  • Key Features: Potent, selective iNOS inhibitor .
  • Comparison :
    • Demonstrates that ethanimidamide derivatives can achieve high enzyme selectivity through strategic substitution.
    • The target compound’s pyridinylmethyl group may similarly enhance specificity for cholinergic or microbial targets, depending on substitution patterns .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
2-Chloro-N'-[(6-methylpyridin-2-yl)methyl]ethanimidamide HCl Not provided ~239–332 (estimated) Chloro, 6-methylpyridinylmethyl Potential enzyme inhibition, antimicrobial
Acetamidine hydrochloride C₂H₇ClN₂ 94.54 None Organic synthesis building block
2-(Phenylthio)ethanimidamide HCl C₈H₁₁ClN₂S 167.25 Phenylthio Sulfur-mediated enzyme targeting
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide HCl C₁₀H₁₀ClN₃O₂ 239.66 Phthalimide Polymer synthesis, protease inhibition
N-[[3-(Aminomethyl)phenyl]methyl]-ethanimidamide diHCl Not provided ~250 (estimated) Aminomethylphenyl Selective iNOS inhibition

Research Findings and Implications

  • Synthetic Routes : Chloroethylamine derivatives (e.g., 2-chloro-N,N,N-trialkylethanaminium salts) are often synthesized via alkylation of free amines with iodoalkanes . The target compound may follow similar steps, substituting with 6-methylpyridin-2-ylmethyl halides.
  • Biological Activity : Methdilazine hydrochloride (MIC 5–15 μg/mL ) demonstrates that substituent type critically affects potency. The target compound’s pyridinyl group may enhance binding to microbial or neuronal targets.
  • Safety : Analogous chloroethylamine compounds like chlormequat are highly toxic irritants , suggesting the need for rigorous toxicity profiling of the target compound.

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